Diethyl 4,4'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl)dibenzoate
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Overview
Description
ETHYL 4-[6-[4-(ETHOXYCARBONYL)PHENYL]-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[6-[4-(ETHOXYCARBONYL)PHENYL]-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]BENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate to form 4-ethoxycarbonylphenylboronic acid . This intermediate is then subjected to further reactions to introduce the tetraoxo and tetrahydropyrroloisoindole moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[6-[4-(ETHOXYCARBONYL)PHENYL]-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[6-[4-(ETHOXYCARBONYL)PHENYL]-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which ETHYL 4-[6-[4-(ETHOXYCARBONYL)PHENYL]-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) 4,4′-[(6-{[4-(ethoxycarbonyl)phenyl]amino}-1,3,5-triazine-2,4-diyl)bis(azanediyl)]dibenzoate
- 4-Ethoxycarbonylphenylboronic acid
Uniqueness
ETHYL 4-[6-[4-(ETHOXYCARBONYL)PHENYL]-1,3,5,7-TETRAOXO-3,5,6,7-TETRAHYDROPYRROLO[3,4-F]ISOINDOL-2(1H)-YL]BENZOATE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C28H20N2O8 |
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Molecular Weight |
512.5 g/mol |
IUPAC Name |
ethyl 4-[2-(4-ethoxycarbonylphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzoate |
InChI |
InChI=1S/C28H20N2O8/c1-3-37-27(35)15-5-9-17(10-6-15)29-23(31)19-13-21-22(14-20(19)24(29)32)26(34)30(25(21)33)18-11-7-16(8-12-18)28(36)38-4-2/h5-14H,3-4H2,1-2H3 |
InChI Key |
QGBFKTKBXXTRAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)OCC |
Origin of Product |
United States |
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